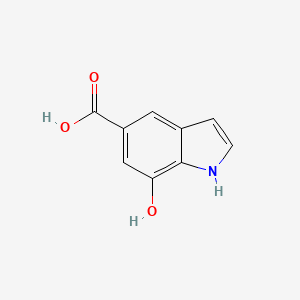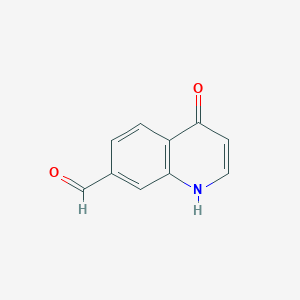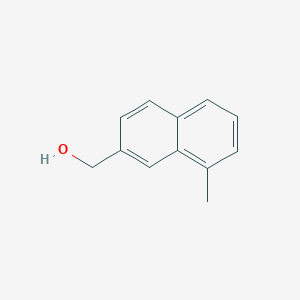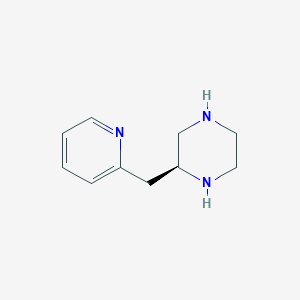
(S)-2-(Pyridin-2-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Pyridin-2-ylmethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a pyridin-2-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperazine and pyridine moieties in its structure makes it a versatile scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Pyridin-2-ylmethyl)piperazine typically involves the reaction of (S)-piperazine with 2-chloromethylpyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the enantiomeric purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified piperazine or pyridine rings.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Pyridin-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-(Pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors in the central nervous system. The pyridine moiety can enhance the binding affinity and specificity of the compound for its targets.
Vergleich Mit ähnlichen Verbindungen
®-2-(Pyridin-2-ylmethyl)piperazine: The enantiomer of the compound, with similar but distinct pharmacological properties.
2-(Pyridin-2-ylmethyl)piperidine: A structurally related compound with a piperidine ring instead of piperazine.
2-(Pyridin-2-ylmethyl)pyrazine: Another related compound with a pyrazine ring.
Uniqueness: (S)-2-(Pyridin-2-ylmethyl)piperazine is unique due to its chiral nature and the presence of both piperazine and pyridine moieties
Eigenschaften
CAS-Nummer |
1217471-34-5 |
|---|---|
Molekularformel |
C10H15N3 |
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
(2S)-2-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11,13H,5-8H2/t10-/m0/s1 |
InChI-Schlüssel |
BNVDJCJTNXGSDK-JTQLQIEISA-N |
Isomerische SMILES |
C1CN[C@H](CN1)CC2=CC=CC=N2 |
Kanonische SMILES |
C1CNC(CN1)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


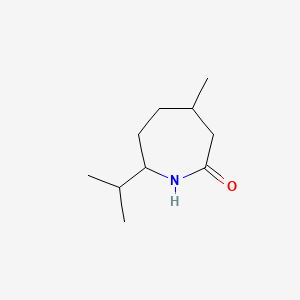
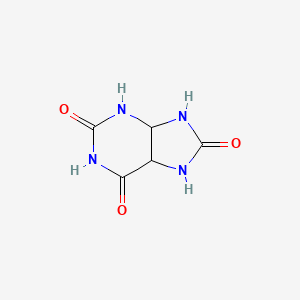

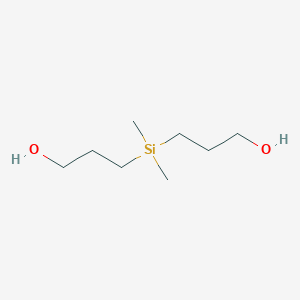
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
